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  • Product: 5-Chloro-2-methylpyridine hydrochloride
  • CAS: 1881292-44-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-2-methylpyridine Hydrochloride (CAS 1881292-44-9)

The following technical guide details the chemical identity, synthesis, and applications of 5-Chloro-2-methylpyridine hydrochloride . Executive Summary 5-Chloro-2-methylpyridine hydrochloride (CAS 1881292-44-9) is the hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 5-Chloro-2-methylpyridine hydrochloride .

Executive Summary

5-Chloro-2-methylpyridine hydrochloride (CAS 1881292-44-9) is the hydrochloride salt of the halogenated pyridine derivative 5-chloro-2-methylpyridine (also known as 5-chloro-2-picoline).[1] It serves as a critical heteroaromatic building block in the synthesis of pharmaceuticals and agrochemicals.

The compound is valued for its dual functionality: the C5-chlorine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group offers a site for benzylic-type oxidation or halogenation, allowing for the expansion of the carbon skeleton. The hydrochloride salt form is preferred in industrial storage and handling due to its enhanced thermal stability and reduced volatility compared to the free base.

Note on Nomenclature & CAS:

  • Target Compound (Salt): 5-Chloro-2-methylpyridine hydrochloride (CAS 1881292-44-9).

  • Parent Compound (Free Base): 5-Chloro-2-methylpyridine (CAS 72093-07-3).[2][3]

  • Isomer Warning: Distinct from 2-chloro-5-methylpyridine (CAS 18368-64-4) and 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The hydrochloride salt stabilizes the pyridine nitrogen, rendering the compound a solid at room temperature, which simplifies weighing and stoichiometry in reaction planning.

PropertySpecification
IUPAC Name 5-Chloro-2-methylpyridin-1-ium chloride
CAS Number 1881292-44-9 (Salt) / 72093-07-3 (Free Base)
Molecular Formula C₆H₇Cl₂N (Salt) / C₆H₆ClN (Free Base)
Molecular Weight 164.03 g/mol (Salt) / 127.57 g/mol (Free Base)
Structure Pyridine ring substituted with -CH₃ at pos. 2 and -Cl at pos. 5
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexanes)
Hygroscopicity Moderate; storage under inert atmosphere (Ar/N₂) recommended

Synthesis & Production Protocols

High-purity synthesis typically proceeds through the Sandmeyer reaction starting from 2-amino-5-methylpyridine. Direct electrophilic halogenation of 2-picoline is possible but often yields a mixture of 3- and 5-substituted isomers requiring difficult separation.

Core Synthesis Workflow (Sandmeyer Route)

Rationale: This route ensures regiospecificity at the C5 position, avoiding the formation of the C3 isomer.

  • Diazotization: 2-Amino-5-methylpyridine is treated with sodium nitrite (NaNO₂) in concentrated HCl at low temperature (0–5 °C) to form the diazonium salt.

  • Substitution: The diazonium species reacts with Copper(I) chloride (CuCl) to install the chlorine atom.

  • Salt Formation: The resulting free base is extracted, purified, and treated with anhydrous HCl (gas or ethereal solution) to precipitate the hydrochloride salt.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Amino-5-methylpyridine (Precursor) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Intermediate [Ar-N2]+ Cl- Step1->Inter Step2 Sandmeyer Reaction (CuCl, HCl) Inter->Step2 Base 5-Chloro-2-methylpyridine (Free Base) Step2->Base Step3 Hydrochlorination (HCl in Dioxane/Ether) Base->Step3 Final 5-Chloro-2-methylpyridine HCl (CAS 1881292-44-9) Step3->Final

Caption: Regioselective synthesis of 5-Chloro-2-methylpyridine HCl via Sandmeyer chemistry.

Reactivity & Applications in Drug Discovery[9]

The versatility of 5-Chloro-2-methylpyridine HCl lies in its orthogonal reactivity. The C-Cl bond allows for aryl coupling, while the methyl group allows for side-chain functionalization.

C5-Position: Cross-Coupling Reactions

The chlorine at position 5 is activated enough for Palladium-catalyzed cross-coupling, particularly when using electron-rich ligands (e.g., XPhos, SPhos).

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Introduction of amines to create C-N bonds, critical for optimizing solubility and pKa in medicinal chemistry.

C2-Position: Methyl Group Functionalization

The 2-methyl group on the pyridine ring is "picolinic," meaning the protons are slightly acidic and the carbon is susceptible to oxidation or radical halogenation.

  • Oxidation: Conversion to 5-chloropicolinic acid using KMnO₄ or SeO₂. This is a precursor for amide coupling.

  • Radical Halogenation: Reaction with N-chlorosuccinimide (NCS) or SO₂Cl₂ to form 5-chloro-2-(chloromethyl)pyridine . This "linker" intermediate allows for nucleophilic attack by amines or thiols.

Case Study: Fragment-Based Drug Discovery (HIV-1 RT)

Research has utilized the 5-chloro-2-methylpyridine scaffold in Fragment-Based Drug Discovery (FBDD) . In the development of HIV-1 Reverse Transcriptase (RT) inhibitors, this fragment binds to the NNRTI adjacent site.[4] The 5-chloro group provides a hydrophobic handle that interacts with residues like Pro140 and Ile180, while the pyridine nitrogen offers a hydrogen bond acceptor site [1].

Visualization: Divergent Reactivity

Reactivity cluster_C5 C5 Functionalization (Pd-Catalysis) cluster_C2 C2 Methyl Functionalization Core 5-Chloro-2-methylpyridine HCl (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) -> Biaryls Core->Suzuki Pd(0), Base Buchwald Buchwald Amination (R-NH2) -> Aminopyridines Core->Buchwald Pd(0), Ligand Oxidation Oxidation (KMnO4) -> 5-Chloropicolinic Acid Core->Oxidation [O] Halogenation Radical Chlorination -> 5-Chloro-2-(chloromethyl)pyridine Core->Halogenation NCS/Radical

Caption: Divergent synthetic utility of the 5-chloro-2-methylpyridine scaffold.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while the HCl salt is safer than the volatile free base, it requires specific handling protocols to maintain integrity and safety.

Stability & Storage
  • Hygroscopicity: The HCl salt can absorb atmospheric moisture, leading to clumping and hydrolysis.

    • Protocol: Store in tightly sealed containers, preferably under argon or nitrogen, at 2–8 °C.

  • Free Base Regeneration: If the free base is required for a reaction (e.g., a reaction sensitive to acidic protons), partition the salt between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄ immediately before use.

Safety Profile
  • Corrosivity: The compound is an irritant to eyes, skin, and the respiratory tract. Upon contact with moisture (mucous membranes), it hydrolyzes to release HCl.

  • Toxicology: Pyridine derivatives can exhibit neurotoxicity. Standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water; neutralize with mild bicarbonate solution if irritation persists.

References

  • Bauman, J. D., et al. (2016). Fragment-Based Drug Discovery of HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine.

  • ChemicalBook. (2025).[5] 5-Chloro-2-picoline (CAS 72093-07-3) Properties and Suppliers.

  • ChemSrc. (2025). 5-Chloro-2-methylpyridine hydrochloride CAS 1881292-44-9 Entry.

Sources

Exploratory

suppliers of 5-Chloro-2-methylpyridine hydrochloride salt

An In-Depth Technical Guide to Sourcing 5-Chloro-2-methylpyridine and Its Derivatives for Drug Discovery and Development Introduction Substituted pyridines are foundational scaffolds in medicinal chemistry and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing 5-Chloro-2-methylpyridine and Its Derivatives for Drug Discovery and Development

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry and agrochemical development, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2][3] Among these, chloro-substituted methylpyridines serve as critical intermediates in the synthesis of complex target compounds, including high-profile pharmaceuticals and neonicotinoid insecticides.[4][5][6] However, the success of any research and development program hinges on the quality and reliability of its starting materials. Sourcing these reagents is not a trivial task; it requires a nuanced understanding of chemical nomenclature, potential manufacturing impurities, and rigorous quality control standards.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing 5-Chloro-2-methylpyridine and its closely related hydrochloride salt derivatives. It moves beyond a simple list of vendors to offer field-proven insights into compound identification, supplier evaluation, and the implementation of self-validating quality control workflows to ensure the integrity of your research.

Critical First Step: Clarifying Nomenclature and Compound Identification

A common point of confusion in sourcing arises from the similar nomenclature of distinct chemical entities. The user query "5-Chloro-2-methylpyridine hydrochloride salt" most closely corresponds to the hydrochloride salt of 5-Chloro-2-methylpyridine. However, in chemical catalogs and literature, a structurally similar and highly relevant intermediate, 5-(Chloromethyl)-2-methylpyridine hydrochloride, is also prevalent. It is crucial to distinguish between these compounds, as their reactivity and applications differ.

The key distinction lies in the position of the chlorine atom:

  • 5-Chloro-2-methylpyridine : The chlorine atom is directly attached to the pyridine ring at position 5.

  • 5-(Chloromethyl)-2-methylpyridine : The chlorine atom is part of a chloromethyl (-CH₂Cl) substituent at position 5 of the pyridine ring.

This guide will address the sourcing of both critical intermediates.

Property 5-Chloro-2-methylpyridine 5-(Chloromethyl)-2-methylpyridine Hydrochloride
Structure A pyridine ring with a methyl group at position 2 and a chlorine atom at position 5.A pyridine ring with a methyl group at position 2 and a chloromethyl group at position 5, as a hydrochloride salt.
CAS Number 72093-07-3[4][7]108309-38-4 (example CAS for the HCl salt)
Molecular Formula C₆H₆ClN[4]C₇H₈ClN · HCl (or C₇H₉Cl₂N)
Molecular Weight 127.57 g/mol [4]178.06 g/mol
Common Synonyms 2-Methyl-5-chloropyridine, 5-Chloro-2-picoline[4]5-(chloromethyl)-2-picoline hydrochloride

The Supplier Landscape: A Comparative Overview

The market for these intermediates includes large, well-established chemical manufacturers, specialized distributors, and online marketplaces. The choice of supplier will depend on factors such as required scale (milligrams to kilograms), purity specifications, documentation needs, and budget.

Supplier Category Examples Typical Offerings & Considerations
Major Manufacturers / Global Distributors MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCIBroad portfolio, extensive documentation (CoA, SDS), established quality systems. Often higher cost for smaller quantities.
Specialized Chemical Suppliers Chem-Impex, CymitQuimica, BLD Pharm, Laibo ChemFocus on research chemicals and building blocks. May offer competitive pricing. Quality of documentation can vary.
Manufacturers & Regional Suppliers Danyang Hengan Chemical, Henan Tianfu ChemicalOften the primary source of the material. Ideal for bulk quantities. Direct engagement may be required for detailed technical specifications.
Online Marketplaces ChemicalBookAggregates listings from various, primarily Asian, suppliers. Useful for price comparison but requires careful vetting of the actual manufacturer.

A Scientist's Guide to Sourcing and Qualification

A robust sourcing strategy goes beyond price and availability. It is a systematic process of technical evaluation to mitigate risks to your research timeline and budget.

Part I: Understanding Synthesis and Potential Impurities

The manufacturing process directly influences the purity and impurity profile of the final product. Understanding the common synthetic routes is critical for anticipating potential contaminants that may not be listed on a standard Certificate of Analysis (CoA).

For 5-(Chloromethyl)-2-methylpyridine , a common route is the chlorination of 2-chloro-5-methylpyridine . This reaction, often using elemental chlorine or trichloroisocyanuric acid, can be difficult to control perfectly.[5][8]

A key challenge is avoiding the formation of polychlorinated by-products, such as 2-chloro-5-(dichloromethyl)pyridine or ring-chlorinated isomers.[8] The presence of these impurities can interfere with subsequent reactions and complicate product purification.

Synthesis_Workflow Start Starting Material: 2-Chloro-5-methylpyridine Reaction Chlorination Reaction (e.g., TCCA or Cl₂) Radical Initiator Start->Reaction Byproduct Key By-product: 2-Chloro-5-(dichloromethyl)pyridine (Over-chlorination) Reaction->Byproduct Purification Purification (Distillation / Chromatography) Reaction->Purification Product Desired Product: 2-Chloro-5-(chloromethyl)pyridine Byproduct->Purification Purification->Product QC_Workflow cluster_0 Phase 1: Documentation & Physical Check cluster_1 Phase 2: In-House Analytical Verification Receive Receive New Batch ReviewCoA Review Supplier CoA vs. PO Receive->ReviewCoA Inspect Physical Inspection ReviewCoA->Inspect NMR Run ¹H NMR Inspect->NMR LCMS Run LC-MS NMR->LCMS Compare Compare In-House Data to CoA & Reference LCMS->Compare Decision Data Match? Compare->Decision Approve Approve Batch for Research Use Decision->Approve Yes Quarantine Quarantine Batch & Contact Supplier Decision->Quarantine No

Caption: A self-validating workflow for in-house quality control of new chemical reagents.

Part III: A Logic-Driven Supplier Selection Process

Choosing a new supplier should be a structured, data-driven process. Relying solely on catalog listings is a significant risk.

Supplier_Selection Start Identify Need for New Reagent Screen Screen Potential Suppliers (Catalogs, Databases, Peers) Start->Screen RequestInfo Request Info Packet: - Quote (Price/Lead Time) - Example CoA - Safety Data Sheet (SDS) Screen->RequestInfo Evaluate Evaluate Technical Docs (Completeness, Purity Claims) RequestInfo->Evaluate Decision1 Docs Adequate? Evaluate->Decision1 OrderSample Order Small Sample for Qualification Decision1->OrderSample Yes Reject Reject Supplier Decision1->Reject No QC_Sample Perform In-House QC (NMR, LC-MS, etc.) OrderSample->QC_Sample Decision2 Sample Passes QC? QC_Sample->Decision2 Approve Approve Supplier for Purchase Decision2->Approve Yes Decision2->Reject No

Caption: A logical workflow for the qualification and selection of a chemical supplier.

Applications in Research and Development

The utility of these compounds is demonstrated by their frequent use as key intermediates in synthesizing high-value molecules.

  • Agrochemicals : 2-Chloro-5-(chloromethyl)pyridine is a crucial building block for neonicotinoid insecticides like imidacloprid and acetamiprid. [5]Its structure allows for the straightforward introduction of the pharmacophore necessary for insecticidal activity.

  • Pharmaceuticals : 5-Chloro-2-methylpyridine is used in the synthesis of various active pharmaceutical ingredients (APIs), often targeting neurological disorders. [4]The pyridine scaffold is a common feature in drugs due to its ability to engage in hydrogen bonding and its metabolic stability. [1][9]The chloro-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions. [4]

Safety and Handling

Chlorinated organic compounds, particularly those with reactive chloromethyl groups, must be handled with care.

  • Handling : Always work in a well-ventilated chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]Avoid inhalation of dust or vapors and prevent skin and eye contact. [10]* Storage : Store containers tightly closed in a dry, cool, and well-ventilated area. [13]Some suppliers recommend storage at 2-8°C or under an inert atmosphere to maintain stability.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains. [14]

Conclusion

Sourcing specialized chemical intermediates like 5-Chloro-2-methylpyridine hydrochloride and its related structures is a critical process that demands scientific diligence. By clearly identifying the required compound, understanding the potential manufacturing pitfalls, and implementing a robust, multi-step supplier and batch qualification workflow, researchers can ensure the integrity of their materials. This foundational step is paramount for generating reproducible data, avoiding costly project delays, and ultimately, accelerating the pace of drug discovery and development. Prioritizing suppliers who demonstrate transparency, provide comprehensive analytical data, and offer strong technical support is a key strategy for success. [15][16]

References

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Preparation of 2-chloro-5-methylpyridine. (n.d.).
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (n.d.). ResearchGate. [Link]

  • 5-Chloro-2-methylpyridine. (n.d.). PubChem. [Link]

  • How to choose the right lab reagents and equipment to ensure accurate results. (2025). Quimivita. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. [Link]

  • Process for making 2-chloro-5-methylpyridine. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. [Link]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.).
  • Tips for Selecting Reputable Reagent Vendors. (2025). Lab Manager. [Link]

  • Purification method of pyridine and pyridine derivatives. (2012).
  • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (n.d.). PubMed. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Photophysical Properties of a New Family of Rare‐Earth Cluster‐Based Metal‐Organic Frameworks. (2025). ResearchGate. [Link]

  • Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS No.: 27143-07-3). (n.d.). Manus Aktteva Biopharma LLP. [Link]

  • How to Choose the Right Supplier for Laboratory Chemicals. (2025). Aseschem. [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • The (C2N2H10)2 Structural Family: When Fluoroberyllate, Sulfate, and Selenate Are Full Analogs. (2024). MDPI. [Link]

  • Choosing the Right Reagent Supplier: What to Look for and Why It Matters?. (n.d.). Merkel Technologies. [Link]

  • India: Pyridine (Quality Control) Order, 2020. (2020). Chemsafetypro. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2-Pyridinecarboxylic Acid: A Detailed Guide to the Oxidation of 5-Chloro-2-Methylpyridine

Introduction: The Significance of 5-Chloro-2-Pyridinecarboxylic Acid in Modern Drug Discovery 5-Chloro-2-pyridinecarboxylic acid, also known as 5-chloropicolinic acid, is a pivotal building block in the synthesis of a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloro-2-Pyridinecarboxylic Acid in Modern Drug Discovery

5-Chloro-2-pyridinecarboxylic acid, also known as 5-chloropicolinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its structural motif is present in numerous biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry and process development. This application note provides a comprehensive guide to the synthesis of 5-chloro-2-pyridinecarboxylic acid from the readily available starting material, 5-chloro-2-methylpyridine, focusing on the robust and widely applicable potassium permanganate oxidation method.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, enabling users to adapt and optimize the procedure for their specific needs.

Synthetic Strategy: The Oxidation of a Methyl Group to a Carboxylic Acid

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For heteroaromatic compounds like pyridines, this oxidation requires a potent oxidizing agent that is selective enough to leave the pyridine ring intact. Potassium permanganate (KMnO₄) has proven to be a highly effective and economical choice for this purpose.[1]

The reaction proceeds via a complex mechanism, which is believed to involve the abstraction of a benzylic hydrogen atom as the initial step. The reaction is typically performed in an aqueous medium, and the conditions (pH and temperature) play a crucial role in the reaction rate and the final yield.

Alternative Synthetic Routes

While potassium permanganate oxidation is a common and reliable method, other approaches for the synthesis of pyridinecarboxylic acids exist, such as:

  • Nitric Acid Oxidation: This method can be effective but often requires harsh conditions and can lead to nitration of the aromatic ring as a side reaction.[2]

  • Catalytic Air Oxidation: This approach is environmentally friendly but may require specialized equipment and catalysts, which might not be readily available in all laboratory settings.

  • Hydrolysis of Nitriles: Synthesis from the corresponding nitrile (5-chloro-2-cyanopyridine) is a viable route, though it involves an additional synthetic step.[3]

For its operational simplicity, cost-effectiveness, and high yields, the potassium permanganate oxidation remains a preferred method for laboratory-scale synthesis.

Reaction Mechanism and Key Parameters

The oxidation of the methyl group of 5-chloro-2-methylpyridine with potassium permanganate is a multi-step process. While the detailed mechanism is intricate, the key transformations are well-understood.

Reaction_Mechanism cluster_0 Reaction Steps cluster_1 Manganese Species Start 5-Chloro-2-methylpyridine Intermediate1 Manganate Ester Intermediate Start->Intermediate1 KMnO4, H2O, Heat Intermediate2 Aldehyde Intermediate Intermediate1->Intermediate2 Further Oxidation Product 5-Chloro-2-pyridinecarboxylic Acid Intermediate2->Product Further Oxidation KMnO4 KMnO4 (Mn+7, Purple) MnO2 MnO2 (Mn+4, Brown Ppt.) KMnO4->MnO2 Reduction

Caption: Simplified reaction pathway for the oxidation of 5-chloro-2-methylpyridine.

The reaction is typically carried out in water, and the temperature is maintained at reflux to ensure a reasonable reaction rate. The disappearance of the characteristic purple color of the permanganate ion indicates the progress of the reaction. A brown precipitate of manganese dioxide (MnO₂) is formed as a byproduct.[4]

Key Parameters to Control:

  • Stoichiometry of KMnO₄: A sufficient excess of potassium permanganate is required to ensure complete oxidation of the methyl group.

  • Temperature: The reaction is typically heated to reflux to drive it to completion in a reasonable timeframe.

  • Reaction Time: The reaction should be monitored until the purple color of the permanganate is no longer visible.

  • Work-up Procedure: The removal of the manganese dioxide precipitate and the isolation of the carboxylic acid are critical for obtaining a pure product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of picolines and is optimized for the synthesis of 5-chloro-2-pyridinecarboxylic acid.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Chloro-2-methylpyridine127.5710.0 g0.078 molStarting material
Potassium Permanganate (KMnO₄)158.0324.8 g0.157 molOxidizing agent (2.0 eq)
Deionized Water18.02~500 mL-Solvent
Concentrated Hydrochloric Acid (HCl)36.46As needed-For acidification
Sodium Bisulfite (NaHSO₃)104.06As needed-To quench excess KMnO₄
Ethanol46.07As needed-For recrystallization
Equipment
  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Reflux 3. Heating and Reflux Addition->Reflux Quench 4. Quenching and Filtration Reflux->Quench Acidify 5. Acidification Quench->Acidify Isolate 6. Product Isolation Acidify->Isolate Purify 7. Recrystallization Isolate->Purify Dry 8. Drying Purify->Dry

Caption: Step-by-step workflow for the synthesis of 5-chloro-2-pyridinecarboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 250 mL of deionized water and 10.0 g (0.078 mol) of 5-chloro-2-methylpyridine.

  • Addition of KMnO₄: While stirring, add 24.8 g (0.157 mol) of potassium permanganate in portions to the flask. The addition may cause a slight exotherm.

  • Heating and Reflux: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. Continue heating at reflux for 4-6 hours, or until the purple color is no longer visible. If the purple color persists, a small additional portion of KMnO₄ can be added.

  • Quenching and Filtration: Allow the reaction mixture to cool to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of any excess permanganate is discharged. Filter the hot mixture through a bed of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with approximately 100 mL of hot water.

  • Acidification: Combine the filtrates and cool the solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A white precipitate of 5-chloro-2-pyridinecarboxylic acid will form.

  • Product Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Recrystallization: For further purification, the crude product can be recrystallized. A common solvent system for recrystallization is a mixture of ethanol and water.[6] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization

The expected yield of 5-chloro-2-pyridinecarboxylic acid is typically in the range of 60-75%. The purity of the final product can be assessed by melting point determination (166-171 °C) and spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]

Safety Precautions

Working with potassium permanganate requires strict adherence to safety protocols due to its strong oxidizing properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling KMnO₄: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials. Avoid contact with skin and eyes, as it can cause severe burns. Handle in a well-ventilated area to avoid inhaling dust.

  • Quenching: The quenching of excess permanganate with sodium bisulfite can be exothermic. Add the quenching agent slowly and with cooling.

  • Waste Disposal: The manganese dioxide byproduct should be disposed of in accordance with local regulations for heavy metal waste.

Troubleshooting

IssuePossible CauseSolution
Reaction does not go to completion (purple color persists)Insufficient KMnO₄ or reaction timeAdd a small additional portion of KMnO₄ and continue refluxing.
Low YieldIncomplete reaction, loss during work-upEnsure complete reaction. Be careful during filtration and transfer steps.
Product is coloredPresence of manganese impuritiesEnsure thorough washing of the product after filtration. Recrystallization with charcoal treatment may be necessary.

Conclusion

The oxidation of 5-chloro-2-methylpyridine with potassium permanganate is a reliable and efficient method for the synthesis of 5-chloro-2-pyridinecarboxylic acid. By carefully controlling the reaction parameters and adhering to the safety guidelines outlined in this application note, researchers can consistently obtain this valuable building block in good yield and high purity. The detailed protocol and the underlying scientific principles provided herein should serve as a valuable resource for professionals in the field of drug discovery and development.

References

  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
  • Bradlow, S. L., & Vanderwerf, C. A. (1948). The Preparation of Picolinic Acid from Alpha-Picoline. The Journal of Organic Chemistry, 13(5), 719–721.
  • Chemistry LibreTexts. (2023, January 22).
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7821-7832.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • ChemicalBook. (2026, January 13). 5-Chloropyridine-2-carboxylic acid | 86873-60-1.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Bayer Aktiengesellschaft. (n.d.). Preparation of 2-chloro-5-methylpyridine - US 4612377 A.
  • CymitQuimica. (n.d.). CAS 5470-22-4: Chloropicolinicacid.
  • Council of Scientific & Industrial Research. (n.d.). Process for producing pyridine carboxylic acids - US 8575350 B2.
  • The Organic Chemistry Tutor. (2020, February 21). Alkene + KMnO4 Reaction [Video]. YouTube.
  • Trinity Safety Group. (2026, January 7).
  • Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals.
  • Abdelhafid Boussouf University Center. (n.d.). Practical Work N°3 Redox Titrations.
  • Fisyuk, A. S. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 577-601.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7821-7832.
  • Redox Ltd. (2023, March 13).
  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 111-115.
  • University of Toronto. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - WO2021105399A1.
  • Regulations.gov. (2017, May 14).
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Singer, A. W., & McElvain, S. M. (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Alimzhanova, M., et al. (2025, June 25). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI.
  • PubChem. (n.d.). 5-Chloro-2-picolinic acid.
  • Panda, B. K. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela.

Sources

Application

converting 5-Chloro-2-methylpyridine hydrochloride to free base

Application Note: Isolation of 5-Chloro-2-methylpyridine Free Base from Hydrochloride Salt Executive Summary 5-Chloro-2-methylpyridine (CAS: 72093-07-3) is a critical heterocyclic building block employed in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation of 5-Chloro-2-methylpyridine Free Base from Hydrochloride Salt

Executive Summary

5-Chloro-2-methylpyridine (CAS: 72093-07-3) is a critical heterocyclic building block employed in pharmaceutical synthesis, particularly as a precursor for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. While commercially supplied as the hydrochloride salt (CAS: 127726-90-5) to ensure shelf stability and prevent oxidation, the free base form is often required for organometallic catalysis to prevent catalyst poisoning or stoichiometric mismatching of bases.

This guide provides two validated protocols for converting the hydrochloride salt to the free base. Method A is the standard biphasic extraction for bulk scale, while Method B is a non-aqueous approach suitable for small-scale or water-sensitive downstream applications.

Physicochemical Profile & Strategy

Understanding the shift in physicochemical properties is the foundation of this extraction. The hydrochloride salt is an ionic solid soluble in water, whereas the free base is a lipophilic oil/low-melting solid.

PropertyHydrochloride Salt (Starting Material)Free Base (Target Product)
State White to Off-white Crystalline SolidPale Yellow Liquid / Low-melting Solid
Solubility Water (

), Methanol (

)
DCM (

), EtOAc (

), Water (

)
Acidity (pKa) Acidic (Pyridinium proton

3.5–4.0)
Weak Base (Conjugate acid pKa

3.5)
Volatility Non-volatileModerate (BP

158–165 °C)
CAS 127726-90-572093-07-3

Strategic Consideration: The 5-chloro substituent is electron-withdrawing, lowering the pKa of the pyridine nitrogen compared to 2-picoline (pKa 5.9). Consequently, the salt is acidic, but the free base is a weaker base than pyridine. Weak inorganic bases (NaHCO₃) are sufficient for deprotonation, but stronger bases (NaOH) ensure sharper phase separation.

Protocol A: Biphasic Neutralization (Standard)

Scope: Recommended for scales >1g where high recovery is prioritized.

Reagents:
  • 5-Chloro-2-methylpyridine HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve the hydrochloride salt in distilled water (approx. 10 mL/g). The solution will be acidic (pH < 2).[3]

  • Basification:

    • Option 1 (Robust): Slowly add 1M NaOH with stirring until the pH reaches 10–12. The solution will become cloudy as the free base oils out.

    • Option 2 (Mild): If acid-sensitive functional groups are present (unlikely in this raw material), use saturated NaHCO₃. Note: CO₂ evolution will occur.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.[4]

    • Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes, venting frequently.

    • Allow layers to separate.[5] The free base resides in the bottom (DCM) layer.

    • Collect the organic layer.

    • Repeat: Extract the aqueous layer two more times with fresh DCM to maximize yield.

  • Washing & Drying:

    • Combine organic extracts.

    • Wash with brine (10% volume of organic phase) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation:

    • Filter off the desiccant.[5]

    • Concentrate under reduced pressure (Rotary Evaporator).[5]

    • Critical: Do not use high vacuum (< 5 mbar) for prolonged periods at high heat (> 40°C), as the free base has moderate volatility.

Protocol B: Non-Aqueous Filtration (Anhydrous)

Scope: Ideal for small scales (<500 mg) or when the product must remain strictly anhydrous for immediate use in moisture-sensitive reactions.

Reagents:
  • Dichloromethane (DCM) (Anhydrous)

  • Potassium Carbonate (K₂CO₃) (Powdered, oven-dried)

Step-by-Step Procedure:
  • Suspension:

    • Suspend the hydrochloride salt in anhydrous DCM (15 mL/g). The salt will likely not dissolve completely.

  • Neutralization:

    • Add 3.0 equivalents of powdered K₂CO₃.

    • Stir vigorously at room temperature for 1–2 hours.

    • Mechanism:[1][4][6] The heterogeneous reaction

      
       releases the free base into the DCM.
      
  • Filtration:

    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove excess K₂CO₃ and KCl salts.

  • Concentration:

    • Evaporate the solvent to yield the free base.

Visual Workflow (Method A)

G Start Start: HCl Salt (Solid, Water Soluble) Dissolve Dissolve in Water (Acidic Solution) Start->Dissolve AdjustPH Adjust pH > 10 (Add 1M NaOH) Dissolve->AdjustPH Deprotonation Extract Biphasic Extraction (Add DCM/EtOAc) AdjustPH->Extract Free Base Oils Out PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Evap Rotary Evaporation (Mild Vacuum) Dry->Evap Product Final Product: 5-Chloro-2-methylpyridine (Pale Yellow Liquid) Evap->Product

Caption: Workflow for the biphasic neutralization and isolation of 5-Chloro-2-methylpyridine.

Quality Control & Validation

To ensure the conversion was successful, use 1H NMR (Chloroform-d) .

  • Shift Diagnosis: The chemical shift of the protons on the pyridine ring, particularly those adjacent to the nitrogen (C6 position), is pH-dependent.

    • HCl Salt: Protons are deshielded (shifted downfield, higher ppm) due to the positive charge on Nitrogen.

    • Free Base: Protons shift upfield (lower ppm).

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small aliquot of the product in water/ethanol. Add dilute HNO₃ and AgNO₃.

    • Result: No precipitate should form (indicates absence of Chloride ions).

Troubleshooting

  • Issue: Low Yield.

    • Cause: Incomplete extraction. Pyridines have some water solubility.[3][4][7][8][9][10]

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction to push the organic compound into the DCM layer.

  • Issue: Emulsion.

    • Cause: Vigorous shaking with NaOH.

    • Fix: Filter the biphasic mixture through a small pad of Celite or add a small amount of brine.

References

  • PubChem. (2025).[11][12] 5-Chloro-2-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid-base extraction protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for pyridine basicity).

Sources

Method

Application Note: Regioselective Lateral Lithiation of 5-Chloro-2-methylpyridine Hydrochloride

This Application Note is structured to provide a rigorous, field-validated protocol for the lithiation of 5-Chloro-2-methylpyridine hydrochloride . Executive Summary This guide details the protocol for the generation of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the lithiation of 5-Chloro-2-methylpyridine hydrochloride .

Executive Summary

This guide details the protocol for the generation of (5-chloropyridin-2-yl)methyllithium from 5-Chloro-2-methylpyridine hydrochloride . This intermediate is a critical nucleophilic scaffold in medicinal chemistry, often used to introduce the 5-chloro-2-picolyl moiety into electrophiles (aldehydes, ketones, alkyl halides).

Key Technical Challenge: The substrate presents two competing reactivity modes:

  • Lateral Lithiation (Desired): Deprotonation of the C2-methyl group.

  • Nucleophilic Attack (Undesired): The 5-chloro substituent renders the pyridine ring electron-deficient, increasing susceptibility to nucleophilic attack (Bu-addition) or metal-halogen exchange if improper bases are used.

Solution: This protocol utilizes Lithium Diisopropylamide (LDA) as a non-nucleophilic base to ensure exclusive deprotonation at the lateral position, avoiding ring alkylation common with n-butyllithium.

Mechanistic Insight & Strategy

The Regioselectivity Challenge

The 5-chloro substituent exerts an inductive effect (-I), increasing the acidity of the C2-methyl protons (


). However, it also activates the C6 position (ortho to Nitrogen) and renders the ring prone to nucleophilic addition.
  • Why not n-BuLi? While n-BuLi can laterally lithiate simple 2-picoline, the presence of the 5-Cl group increases the risk of nucleophilic attack at the C4/C6 positions or competing Lithium-Chlorine exchange.

  • Why LDA? LDA is bulky and non-nucleophilic. It operates under kinetic control to abstract the most accessible acidic proton (the lateral methyl protons) without attacking the pyridine ring or the C-Cl bond at low temperatures.

Handling the Hydrochloride Salt

The starting material is a hydrochloride salt (


). Direct treatment with organolithiums requires 2 equivalents of base (1 eq for neutralization, 1 eq for lithiation).
  • Risk: The in-situ generation of LiCl can alter the aggregation state of the lithiated species, leading to variable reaction kinetics.

  • Recommendation: A Free-Basing Pre-treatment (Protocol A) is strongly recommended to ensure stoichiometry precision. If throughput is critical, the In-Situ Neutralization (Protocol B) may be used with caveats.

Reaction Pathway Diagram

LithiationPathway Salt 5-Cl-2-Me-Py • HCl FreeBase Free Base (5-Cl-2-Me-Py) Salt->FreeBase 1. Na2CO3 (aq) 2. Extraction (DCM) Transition Coordination Complex FreeBase->Transition + LDA SideRxn Ring Addition / Exchange (Impurities) FreeBase->SideRxn + n-BuLi LDA LDA (THF, -78°C) Anion Lateral Lithio Species (5-Cl-Py-CH2-Li) Transition->Anion Kinetic Deprotonation (-78°C) Product Functionalized Product Anion->Product + Electrophile (E+) nBuLi n-BuLi (Direct Use)

Caption: Mechanistic pathway favoring lateral lithiation via LDA kinetic control, contrasting with potential side reactions using n-BuLi.

Critical Reaction Parameters

ParameterConditionRationale
Solvent Anhydrous THFRequired for LDA solubility and stabilization of the lithiated intermediate via coordination.
Concentration 0.1 M – 0.5 MHigh dilution prevents aggregation and localized heating during base addition.
Temperature -78°CEssential to suppress Li-Cl exchange and prevent polymerization of the lithiated species.
Base Stoichiometry 1.1 equiv (vs Free Base)Slight excess ensures complete conversion; avoids large excess that could attack the ring.
Atmosphere Argon or NitrogenStrictly inert; moisture destroys the lithiated species immediately.

Experimental Protocols

Protocol A: Free-Basing (Recommended Pre-step)

Perform this step to convert the hydrochloride salt to the free base oil/solid.

  • Dissolution: Suspend 10.0 g of 5-Chloro-2-methylpyridine hydrochloride in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous

    
     (or 1M NaOH) with vigorous stirring until the aqueous layer pH > 10.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at 30°C.

    • Note: The free base is volatile. Do not apply high vacuum for extended periods.

  • Yield Check: Weigh the resulting oil/low-melting solid. Use this mass for the lithiation calculation.

Protocol B: Lithiation & Electrophile Trapping

Scale: Based on 5.0 mmol of Free Base.

1. Preparation of LDA (In-situ)
  • Setup: Flame-dried 50 mL round-bottom flask, magnetic stir bar, septum,

    
     balloon/line.
    
  • Reagents:

    • Diisopropylamine (

      
      ): 0.85 mL (6.0 mmol, 1.2 equiv).
      
    • n-Butyllithium (2.5 M in hexanes): 2.4 mL (6.0 mmol, 1.2 equiv).

    • Anhydrous THF: 15 mL.

  • Procedure:

    • Charge THF and diisopropylamine into the flask under

      
      .
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 5 minutes.

    • Warm to 0°C (Ice bath) for 15 minutes to ensure complete LDA formation.

    • Cool back to -78°C .

2. Lateral Lithiation
  • Substrate: 5-Chloro-2-methylpyridine (Free Base): 638 mg (5.0 mmol, 1.0 equiv) dissolved in 5 mL anhydrous THF.

  • Addition:

    • Add the substrate solution dropwise to the LDA solution at -78°C over 10–15 minutes.

    • Observation: The solution typically turns a deep yellow/orange or dark red color, indicating the formation of the benzylic anion.

  • Incubation: Stir at -78°C for 45–60 minutes .

    • Critical: Do not warm up.[2] The lithiated species is thermally sensitive.

3. Electrophile Trapping
  • Electrophile: e.g., Benzaldehyde, Alkyl Halide, or DMF (1.2 – 1.5 equiv).

  • Procedure:

    • Dissolve electrophile in minimal THF (if solid) or add neat (if liquid) dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour.

4. Quench & Workup
  • Quench: Add 10 mL saturated aqueous

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture ingress.Ensure glassware is flame-dried. Increase LDA to 1.3 equiv. Titrate n-BuLi before use.
Ring Alkylation Use of n-BuLi directly instead of LDA.Must use LDA. The 5-Cl group activates the ring for nucleophilic attack by n-BuLi.
Decomposition Temperature too high during lithiation.Maintain -78°C strictly. Do not allow temperature to rise above -60°C before electrophile addition.
Starting Material Recovery Reaction quenched too early or anion degradation.Extend lithiation time to 60 min. Ensure the electrophile is dry and reactive.

Safety & Hazards (RAMP)

  • Recognize: n-Butyllithium is pyrophoric. 5-Chloro-2-methylpyridine is an irritant.

  • Assess: Fire risk upon exposure to air. Reaction exotherms can cause solvent boiling if uncontrolled.

  • Minimize: Use a syringe/cannula transfer technique. Keep a bucket of sand or Class D extinguisher nearby. Perform all steps in a fume hood.

  • Prepare: Have a quenching plan (isopropanol/dry ice bucket) ready for spills.

References

  • Lateral Lithiation Overview: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.[3][4][5][6] Link

  • Regioselectivity in Picolines: Walters, M. A., et al. (2003). Substituted amides as modulators of cannabinoid receptors. Patent WO2003077847A2.[1] (Describes synthesis of 5-chloro-2-picolyl derivatives). Link

  • Lithiation Safety: American Chemical Society. (2024).[3][7][8][9] Laboratory Reaction Safety Summary: Lithiation Reaction. Link

  • Substrate Properties: PubChem. (2025).[8] 5-Chloro-2-methylpyridine. Link

  • Analogous Chemistry (5-Bromo): BenchChem Protocols. (2025). Reaction conditions for 5-Bromo-2-methylpyridine. (Demonstrates lateral reactivity of 5-halo-2-picolines). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-methylpyridine Hydrochloride by Recrystallization

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-methylpyridine hydrochloride. Here, we provide in-depth technical guidance, troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-methylpyridine hydrochloride. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in achieving high purity of your compound through recrystallization.

Introduction to Recrystallization of 5-Chloro-2-methylpyridine Hydrochloride

5-Chloro-2-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution.[2]

This guide will walk you through the theoretical and practical aspects of recrystallizing 5-Chloro-2-methylpyridine hydrochloride, with a strong emphasis on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-Chloro-2-methylpyridine hydrochloride?

A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For a hydrochloride salt like 5-Chloro-2-methylpyridine hydrochloride, which is polar, polar solvents are a good starting point. However, a single solvent may not always provide the best results. A mixed-solvent system, combining a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is less soluble), often yields better crystals.[4]

A good starting point for 5-Chloro-2-methylpyridine hydrochloride, based on the properties of similar pyridine salts, would be a mixture of a polar protic solvent like ethanol or isopropanol with a less polar solvent like ethyl acetate or diethyl ether.[5][6] It is crucial to experimentally determine the optimal solvent system and ratio for your specific sample.

Q2: What are the likely impurities in my crude 5-Chloro-2-methylpyridine hydrochloride?

A2: The impurities in your crude sample will largely depend on the synthetic route used. Common impurities can include:

  • Starting materials: Unreacted 3-methylpyridine or 2-chloro-5-methylpyridine.[7][8]

  • Isomeric byproducts: Positional isomers such as 2-chloro-3-methylpyridine or 4-chloro-3-methylpyridine may form during the synthesis.[9]

  • Over- or under-chlorinated species: Depending on the reaction conditions, you might have compounds with more or fewer chlorine atoms.

  • Reagents and their byproducts: Residual chlorinating agents like phosphorus oxychloride or thionyl chloride, and their decomposition products.[10]

  • Solvents from the reaction.

  • Water: Pyridine hydrochloride salts are often hygroscopic and can absorb moisture from the atmosphere.[6]

Q3: How can I determine the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess the purity of your 5-Chloro-2-methylpyridine hydrochloride:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can separate and quantify the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

Q4: What safety precautions should I take when working with 5-Chloro-2-methylpyridine hydrochloride and the solvents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 5-Chloro-2-methylpyridine and its derivatives can be harmful if swallowed, and may cause skin and eye irritation.[10] Many of the organic solvents used for recrystallization are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals before starting your experiment.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 5-Chloro-2-methylpyridine hydrochloride.

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point of the compound, contributing to this issue.

Solutions:

  • Lower the temperature of dissolution: Try to dissolve your compound at a temperature below its melting point.

  • Use more of the "good" solvent: This will keep the compound in solution for longer as it cools, allowing it to reach a lower temperature before crystallization begins.

  • Change your solvent system: A solvent with a lower boiling point may be necessary.

  • Induce crystallization at a lower temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Purify a small amount first: If impurities are the cause, try to purify a small portion of your material to use as seed crystals for the rest of the batch.

Q: I have a very low yield of crystals. What went wrong?

A: Low yield is a common problem in recrystallization and can be caused by several factors.

Causes and Solutions:

  • Using too much solvent: This is the most common reason for low yield. The more solvent you use, the more of your compound will remain dissolved at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product.

    • Solution: Use a heated filter funnel and pre-warm your receiving flask. Also, use a slight excess of hot solvent to prevent crystallization during this step.

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual impurities, but using too much solvent will dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Q: My recrystallized product is still colored. How can I remove the colored impurities?

A: Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).

  • Swirl the mixture and heat it for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: If crystals do not form, your solution is likely not supersaturated.

Troubleshooting Steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.

  • Reduce the solvent volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If you are using a single solvent, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Experimental Protocol: A General Guideline for Recrystallization of 5-Chloro-2-methylpyridine Hydrochloride

Disclaimer: The following is a generalized procedure. The optimal solvent system, volumes, and temperatures should be determined experimentally for your specific sample.

Solvent Selection
  • Place a small amount (approx. 50 mg) of your crude 5-Chloro-2-methylpyridine hydrochloride into several test tubes.

  • Add a small amount (approx. 1 mL) of different solvents to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes with the insoluble samples to the boiling point of the solvent. Observe if the compound dissolves.

  • Allow the test tubes where the compound dissolved upon heating to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • An ideal single solvent will not dissolve the compound at room temperature but will dissolve it when hot, and crystals will form upon cooling.

  • For a mixed-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Recrystallization Procedure
  • Dissolution:

    • Place the crude 5-Chloro-2-methylpyridine hydrochloride in an Erlenmeyer flask.

    • Add the chosen "good" solvent (or the mixed solvent) dropwise while heating and stirring the mixture.

    • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Analysis:

    • Determine the yield and assess the purity of the recrystallized product using methods such as melting point analysis, TLC, or HPLC.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize with Charcoal (Optional) dissolved->decolorize hot_filter Hot Filtration decolorize->hot_filter filtrate Pure, Hot Filtrate hot_filter->filtrate cool_slowly Slow Cooling to Room Temp filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylpyridine. [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108047100A.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • CNIPA. (2013). Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A.
  • USPTO. (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1.
  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]

  • CNIPA. (2011).
  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]

  • Sciencemadness Discussion Board. (2018, October 7). Pyridine from Pyridine hydrochloride. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. [Link]

  • Reddit. (2023, June 29). Pyridine hydrochloride demethylation. [Link]

  • University of Massachusetts. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. [Link]

Sources

Optimization

preventing side reactions in 5-Chloro-2-methylpyridine oxidation

The following technical guide is designed for researchers and process chemists optimizing the oxidation of 5-Chloro-2-methylpyridine (5-CMP) . This scaffold is a critical intermediate in the synthesis of agrochemicals (e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the oxidation of 5-Chloro-2-methylpyridine (5-CMP) . This scaffold is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides like Clodinafop-propargyl) and pharmaceuticals (e.g., dopamine


-hydroxylase inhibitors).

This guide prioritizes selectivity control —specifically distinguishing between the formation of the carboxylic acid, the aldehyde, and the unwanted N-oxide.

Topic: Preventing Side Reactions & Optimizing Yield Target Molecule: 5-Chloro-2-methylpyridine (CAS: 2444-36-2)

Core Reaction Pathways & Logic

Before troubleshooting, visualize the competing pathways. Your choice of oxidant and pH determines the dominance of the Main Path (desired) vs. Side Paths (yield loss).

OxidationPathways SM 5-Chloro-2-methylpyridine (Starting Material) Aldehyde 5-Chloro-2-pyridinecarboxaldehyde (Target A) SM->Aldehyde SeO2 (Riley Ox) or V-Ti Catalysis Acid 5-Chloropicolinic Acid (Target B) SM->Acid KMnO4 / OH- (Exhaustive Ox) NOxide N-Oxide Impurity (Side Reaction) SM->NOxide Peracids / H2O2 (Electrophilic Attack on N) Aldehyde->Acid Over-oxidation Decarb Degradation Products (Decarboxylation/Ring Opening) Acid->Decarb High T (>150°C)

Figure 1: Reaction landscape for 5-CMP oxidation. Green paths indicate standard oxidative workflows; red/dotted paths indicate failure modes.

Module 1: Synthesis of 5-Chloropicolinic Acid (Target: -COOH)

Primary Reagent: Potassium Permanganate (


)
Key Challenge:  Preventing incomplete oxidation and managing 

sludge.
Standard Protocol Summary
  • Stoichiometry: Use 2.5–3.0 equivalents of

    
    .
    
  • Solvent: Water (heterogeneous) or Water/t-Butanol.

  • Base:

    
     or 
    
    
    
    (pH > 10 is critical to solubilize the product as carboxylate).
  • Temperature: Reflux (

    
    ).
    
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Low Yield (<50%) Incomplete Oxidation Check Stoichiometry: Ensure excess

. The theoretical ratio is 2 mol

per mol of methyl group, but 3.0 eq is standard to drive kinetics.Check pH: If pH drops < 7, the reaction stalls. Maintain pH 9-11 with

.
Product is Brown/Sticky Residual

Filtration Protocol: Filter the hot reaction mixture through Celite. If the filtrate is still pink (excess permanganate), quench with a few drops of Ethanol or Sodium Bisulfite before acidification.
Chlorine Loss (Dehalogenation) Harsh Conditions Temperature Control: Do not exceed

. While the 5-Cl position is stable to

(unlike 2-Cl or 4-Cl), prolonged boiling in concentrated

can force hydrolysis. Use

instead of

to lower alkalinity.
Precipitate won't form Incorrect Workup pH Isoelectric Point: The pKa of 5-chloropicolinic acid is approx 3.4. You must acidify to pH 2.0–3.0 using HCl to precipitate the free acid from the carboxylate salt.
FAQ: Why not use Nitric Acid ( )?

Q: Can I use nitric acid to avoid


 waste?
A:  While industrially feasible, 

oxidation requires high temperatures (

) and high pressure (autoclave). In a standard lab setting, this promotes decarboxylation and the formation of toxic

gases. Stick to alkaline

for safety and selectivity on the bench scale.

Module 2: Synthesis of 5-Chloro-2-pyridinecarboxaldehyde (Target: -CHO)

Primary Reagent: Selenium Dioxide (


)
Key Challenge:  Preventing over-oxidation to the acid.
Standard Protocol Summary
  • Reagent: 1.1–1.5 equivalents of

    
    .
    
  • Solvent: 1,4-Dioxane or Xylene (anhydrous conditions preferred).

  • Temperature: Reflux (

    
    ).
    
Troubleshooting Guide
Symptom Probable Cause Corrective Action
High Acid Contamination Water in Solvent Dry Solvents: Water promotes the hydration of the aldehyde to the gem-diol, which oxidizes rapidly to the carboxylic acid. Use freshly distilled Dioxane or Xylene.
Residual Selenium Incomplete Removal Workup: Selenium byproducts are toxic and foul-smelling. Filter the hot reaction mixture through a pad of silica or Celite. Wash the organic phase with sodium thiosulfate solution to reduce residual Se species.
Starting Material Remains Agglomerated

Reagent Quality: Old

absorbs moisture and clumps. Grind fresh

into a fine powder before addition to increase surface area.

Module 3: Preventing N-Oxidation (The "Silent" Yield Killer)

Mechanism: The pyridine nitrogen is a nucleophile. Electrophilic oxidants (Peracids like mCPBA,


) will attack the nitrogen before the methyl group.
How to Prevent It
  • Avoid Peracids: Do not use mCPBA or

    
    /Acetic Acid if your target is the methyl oxidation. These are specific reagents for making N-oxides.
    
  • Protonation Strategy: If you must use a non-selective oxidant, run the reaction in acidic media (e.g.,

    
    ). Protonating the nitrogen (
    
    
    
    for 2-chloro-5-methylpyridinium) deactivates it towards electrophilic attack.
    • Note: This makes the ring electron-deficient, making the methyl group harder to oxidize, often requiring catalysts (e.g., Co/Mn/Br systems).

  • Steric Control: The methyl group at position 2 provides some steric protection, but not enough to block small oxidants like

    
    .
    
Self-Validating Check: The Ferric Chloride Test

If you suspect N-oxide contamination (which is often water-soluble and hard to extract):

  • Test: N-oxides can coordinate with metals. However, a simpler check is Thin Layer Chromatography (TLC) .

  • Observation: N-oxides are much more polar than the starting material or the aldehyde. They will stick to the baseline in non-polar solvents (Hexane/EtOAc).

References

  • KMnO4 Oxidation Protocol

    • Source: ChemicalBook.
    • Relevance: Confirms alkaline permanganate as the standard route for picolinic acid deriv
    • URL:

  • Aldehyde Synthesis via SeO2

    • Source: PubChem. "5-Chloro-2-pyridinecarboxaldehyde."[1]

    • Relevance: Identifies the aldehyde as a distinct, stable intermedi
    • URL:

  • Industrial Oxidation & Side Reactions

    • Source: Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
    • Relevance: Discusses the stability of chloropyridines and the industrial preference for gas-phase oxidation to avoid liquid-phase side reactions.
    • URL:

  • General Permanganate Mechanism

    • Source: Master Organic Chemistry.[2] "Oxidation of aromatic alkanes with KMnO4."

    • Relevance: Explains the benzylic hydrogen abstraction mechanism and the necessity of alkaline conditions.
    • URL:

Sources

Troubleshooting

extraction methods for 5-Chloro-2-methylpyridine from reaction mixtures

System Overview & Chemical Logic Welcome to the technical support hub for 5-Chloro-2-methylpyridine (CAS: 72093-07-3 / 18368-64-4). This guide addresses the extraction of 5-CMP from crude reaction mixtures, typically res...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Logic

Welcome to the technical support hub for 5-Chloro-2-methylpyridine (CAS: 72093-07-3 / 18368-64-4). This guide addresses the extraction of 5-CMP from crude reaction mixtures, typically resulting from the chlorination of 2-picoline or 3-methylpyridine-N-oxide.[1]

The Core Challenge: 5-CMP is a weak base with lipophilic character.[1] Successful isolation relies on exploiting its pKa-dependent solubility switch .[1]

  • Acidic State (pH < 2.0): Protonated (

    
    ), water-soluble.[1]
    
  • Basic State (pH > 6.0): Free base (

    
    ), organic-soluble (lipophilic).[1]
    

Because the chlorine atom is electron-withdrawing, 5-CMP is less basic than 2-picoline (pKa ~5.96).[1] The pKa of 5-CMP is estimated between 3.0 – 3.5 .[1] This shift is critical: you need a stronger acid concentration to fully protonate it than you would for non-halogenated pyridines .[1]

Standard Operating Procedure (SOP)

Workflow ID: EXT-5CMP-01

The following workflow maximizes purity by removing neutral tars (in the acid wash) before isolating the target.

Phase 1: Quenching & Acid Wash (Tar Removal)

Goal: Remove non-basic impurities (polymers, unreacted chlorinating agents).

  • Quench: If the reaction used

    
     or 
    
    
    
    , cool the mixture to <10°C. Slowly add water to hydrolyze excess reagent. Caution: Highly exothermic; releases HCl gas.[1]
  • Acidification: Adjust aqueous phase to pH < 1.0 using conc. HCl.

    • Why? At pH 1, 5-CMP is fully protonated (

      
      ) and stays in the water.
      
  • Organic Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) or Toluene (

    
     vol/vol).[1]
    
    • Result: The organic layer contains neutral tars and non-basic impurities.[1] Discard this organic layer (after TLC confirmation).

    • Target Location:Aqueous Layer. [1]

Phase 2: The "pH Swing" & Extraction

Goal: Release the free base and move it to the organic phase.

  • Basification: Cool the aqueous layer to <20°C. Slowly add 20-30% NaOH or

    
     until pH reaches 8.0 – 9.0 .
    
    • Note: While pH 6 is theoretically sufficient (pKa + 2 units), going to pH 8 ensures 99.9% deprotonation without hydrolyzing the chloro-group (which can occur at extremely high pH >12 with heat).

  • Extraction: Extract the milky aqueous mixture with Ethyl Acetate or DCM (

    
     volumes).
    
    • Target Location:Organic Layer. [1][2][3]

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap).

    • Product State: 5-CMP is a low-melting solid or oil (MP ~40-45°C).[1] Ensure the water bath is not >50°C to prevent volatility losses .[1]

Visual Workflow (SOP)

G Start Crude Reaction Mix (Contains 5-CMP, Tars, Salts) Quench Step 1: Quench & Acidify (Add Water/HCl -> pH < 1.0) Start->Quench Wash Step 2: Organic Wash (DCM or Toluene) Quench->Wash Decision1 Phase Separation Wash->Decision1 OrgWaste Organic Phase (Neutral Tars/Impurities) Decision1->OrgWaste Discard AqPhase Aqueous Phase (Contains 5-CMP-H+) Decision1->AqPhase Keep Basify Step 3: Basify (Add NaOH -> pH 8-9) AqPhase->Basify Extract Step 4: Final Extraction (Ethyl Acetate/DCM) Basify->Extract FinalOrg Final Organic Phase (Contains 5-CMP Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Figure 1: The "Acid-Base Swing" protocol for purifying chloropicolines.

Troubleshooting Tickets (FAQ)

Ticket #001: "My recovery yield is extremely low (<40%)."

Diagnosis: The "pH Swing" was likely insufficient due to the electron-withdrawing chlorine atom.[1] Resolution:

  • Check Acid Step: Did you acidify to pH 4 or 5? That is not low enough. The 5-Cl group lowers the basicity.[1] You must hit pH < 1 to fully protonate and prevent the product from partitioning into the organic wash (waste).[1]

  • Check Base Step: Did you stop at pH 6? While mathematically sound for simple pyridines, emulsions often trap the free base.[1] Push the pH to 8–9 .

  • Volatility Check: 5-CMP has a boiling point of ~160°C, but it co-distills with water and solvents.[1] Did you use high vacuum (>10 mbar) or high heat (>60°C) during rotavap?

    • Fix: Use a controlled vacuum and keep bath temp < 45°C.[1]

Ticket #002: "I have a persistent emulsion during the basic extraction."

Diagnosis: Pyridine derivatives often form "rag layers" with inorganic salts and residual polymers.[1] Resolution:

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the organic 5-CMP out of the water phase.

  • Filtration: The emulsion is often stabilized by fine suspended solids (tars).[1] Filter the entire biphasic mixture through a Celite pad before separating layers.

  • Solvent Swap: If using DCM (bottom layer), switch to Ethyl Acetate (top layer).[1] Phase inversion sometimes breaks the emulsion physics.[1]

Ticket #003: "How do I separate the 3-chloro and 5-chloro isomers?"

Diagnosis: Direct chlorination of 2-picoline yields a mix of 3-, 4-, 5-, and 6-chloro isomers.[1] Resolution: Extraction alone cannot separate these isomers (their pKa values are too similar). You must use Fractional Distillation .[1]

  • 5-Chloro-2-methylpyridine BP: ~163°C (760 mmHg) / 97°C (30 mmHg) .[1]

  • 3-Chloro-2-methylpyridine BP: Often slightly lower.[1]

  • Protocol: Use a Vigreux column (at least 20cm).[1] The 3-chloro isomer typically distills first.[1] Collect fractions and analyze via GC-MS.

Solvent Selection Data

Select the extraction solvent based on your specific impurity profile.[1]

SolventPartition Coefficient (LogP ~2.[1]3)Emulsion RiskRecommended Use
Dichloromethane (DCM) High (Excellent solubility)High (Density ~1.[1]3)Best for small scale; sinks to bottom.[1]
Ethyl Acetate ModerateModerateBest for breaking emulsions; floats on water.[1]
Toluene ModerateLowGood for scale-up; avoids halogenated waste.[1]
Diethyl Ether HighLowAvoid. Flammable and 5-CMP is too heavy/polar for efficient extraction.[1]

Safety & Stability (HSE)

Handling
  • Skin Absorption: 5-CMP is a pyridine derivative and likely penetrates skin rapidly.[1] Nitrile gloves are mandatory.[1]

  • Lachrymator: Chlorinated pyridines can be irritating to eyes/mucous membranes.[1] Work in a fume hood.

Storage
  • Stability: Stable at room temperature if acid-free.[1]

  • Condition: Store under Nitrogen atmosphere.[1][4]

  • Degradation: Turns dark/brown upon oxidation or exposure to light.[1] Store in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine.[1] Retrieved February 25, 2026 from [Link]

  • European Patent Office. Patent EP0121320A1: Preparation of 2-chloro-5-methylpyridine.[1] Retrieved February 25, 2026 from

  • Google Patents. US Patent 4483993: Process for the preparation of chloropyridines.[1] (General methodology for chlorination workup).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 5-Chloro-2-methylpyridine Hydrochloride

This guide outlines the 1H NMR spectral analysis of 5-Chloro-2-methylpyridine hydrochloride , a critical intermediate in the synthesis of antihistamines and agrochemicals. It compares the salt form against its free base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR spectral analysis of 5-Chloro-2-methylpyridine hydrochloride , a critical intermediate in the synthesis of antihistamines and agrochemicals. It compares the salt form against its free base and evaluates solvent systems to ensure accurate structural validation.

Executive Summary & Strategic Context

In drug development, 5-Chloro-2-methylpyridine (CAS: 72093-07-3) is frequently handled as its hydrochloride salt to improve stability and water solubility.[1] However, protonation of the pyridine nitrogen significantly alters the electronic environment, shifting NMR signals downfield.

This guide provides a comparative analysis of the HCl salt versus the Free Base , and evaluates Deuterated DMSO (DMSO-d6) versus Deuterium Oxide (D2O) as analytical solvents.[1] The goal is to provide a self-validating protocol for confirming salt formation and purity.

Chemical Structure & Proton Assignment Logic

Before analyzing the spectrum, we must establish the connectivity and expected coupling patterns.

Structural Diagram & Numbering

The pyridine ring is numbered starting from the Nitrogen (1).[1]

  • Position 2: Methyl group (-CH3).[1]

  • Position 5: Chlorine atom (-Cl).[1][2]

  • Protons: H3, H4, and H6.[1]

G cluster_0 5-Chloro-2-methylpyridine (Free Base) cluster_1 Hydrochloride Salt (HCl) FB Free Base (Neutral N) Salt HCl Salt (Protonated N-H+) FB->Salt + HCl (Protonation) H6 H-6 (Alpha to N) Most Deshielded Salt->H6 H4 H-4 (Gamma to N) Salt->H4 H3 H-3 (Beta to N) Salt->H3 Me 2-Me (Methyl Group) Salt->Me

Figure 1: Transformation from Free Base to Hydrochloride Salt and key proton environments.[1] Protonation at Nitrogen exerts a strong electron-withdrawing effect, shifting all signals downfield.

Comparative Analysis: Salt vs. Free Base

The most critical validation step is confirming the "Pyridinium Shift"—the systematic downfield shift of ring protons upon salt formation.[1]

Table 1: Comparative Chemical Shifts (δ ppm)

Note: Values are representative of high-field (400 MHz+) instruments. Exact shifts vary slightly with concentration and temperature.[1]

Proton AssignmentMultiplicity (J Hz)Free Base (CDCl3)HCl Salt (DMSO-d6)Δ Shift (ppm)Mechanistic Explanation
H-6 (α) Doublet (d, ~2.5 Hz)8.45 8.80 - 9.00 +0.45Closest to the positive charge at Nitrogen; strongest deshielding.[1]
H-4 (γ) Doublet of Doublets (dd, 8.0, 2.5 Hz)7.55 8.00 - 8.20 +0.55Resonance effect distributes positive charge to ortho/para positions (2, 4, 6).[1]
H-3 (β) Doublet (d, ~8.0 Hz)7.10 7.60 - 7.80 +0.60Inductive pull from the ring current changes; adjacent to Methyl.
2-Me (-CH3) Singlet (s)2.52 2.70 - 2.85 +0.25Methyl protons are insulated but still feel the ring's electron deficiency.[1]
N-H+ Broad SingletAbsent 12.0 - 14.0 N/ADiagnostic peak for salt formation (only visible in dry DMSO/Acetone).[1]
Key Diagnostic Feature
  • The H-6 Proton: In the free base, H-6 appears around 8.45 ppm.[1] In the HCl salt, this signal pushes toward 9.0 ppm. If your spectrum shows H-6 < 8.5 ppm in DMSO, you likely have the free base, not the salt.

Experimental Protocol: Solvent Selection & Preparation

Choosing the right solvent is "Alternative Analysis" in practice.[1] The salt is insoluble in CDCl3, requiring polar alternatives.

Workflow: Optimal Solvent Selection

SolventFlow Start Start: 5-Chloro-2-methylpyridine HCl Sample Decision What is the analytical goal? Start->Decision Goal1 Confirm Salt Formation (Observe N-H+) Decision->Goal1 Qualitative ID Goal2 Purity/Quantification (Sharp Lines) Decision->Goal2 Quantitative Assay Solvent1 Use DMSO-d6 Goal1->Solvent1 Solvent2 Use D2O Goal2->Solvent2 Result1 Result: Broad N-H+ visible (~13 ppm). Viscosity may broaden peaks. Solvent1->Result1 Result2 Result: N-H+ exchanges (disappears). Very sharp ring protons. HDO peak at 4.79 ppm. Solvent2->Result2

Figure 2: Decision tree for solvent selection based on analytical requirements.

Detailed Methodology
  • Sample Preparation (DMSO-d6):

    • Weigh 10-15 mg of the hydrochloride salt.[1]

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the sample is dry.[1] Water in DMSO causes the labile N-H+ proton to exchange and broaden or disappear.[1]

  • Sample Preparation (D2O):

    • Weigh 10-15 mg of the salt.[1]

    • Dissolve in 0.6 mL of D2O.

    • Note: Use a TSP (trimethylsilylpropanoic acid) internal standard (0.0 ppm) rather than TMS, as TMS is insoluble in D2O.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. Pyridine ring protons can have long T1 relaxation times; short delays reduce integration accuracy.[1]

    • Scans: 16-64 scans are sufficient for this concentration.[1]

Results Discussion & Troubleshooting

Scenario A: "I see a mixture of peaks."
  • Cause: Partial protonation.[1] If the salt is not stoichiometric (e.g., 0.5 eq HCl), you will see broadened, averaged signals between the free base and salt positions due to rapid exchange.[1]

  • Solution: Add 1 drop of DCl (Deuterium Chloride) or TFA (Trifluoroacetic acid) to the NMR tube.[1] This forces the equilibrium entirely to the protonated form, sharpening the peaks at the "Salt" chemical shifts.[1]

Scenario B: "The integration of the Methyl group is high."
  • Cause: Water peak overlap.[1] In DMSO-d6, water appears around 3.33 ppm. In D2O, the HDO peak is ~4.79 ppm.

  • Solution: The methyl group at ~2.8 ppm is usually distinct.[1] Ensure the baseline is corrected. If using DMSO, verify the water peak (3.33 ppm) does not tail into the methyl region.[1]

Scenario C: "Missing N-H Proton."
  • Cause: Chemical exchange with water in the solvent.[1]

  • Assessment: This is normal in D2O. In DMSO-d6, it indicates "wet" solvent. This does not invalidate the sample identity if the ring proton shifts (Table 1) match the salt profile.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [1]

  • Fulmer, G. R., et al. (2010).[1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][4] [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine.[2] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Pyridinium salt shifts).

Sources

Comparative

A Comparative Analysis of HPLC Retention Times for 5-Chloro-2-methylpyridine and 2-Chloro-5-methylpyridine: A Guide for Chromatographers

For researchers, scientists, and professionals in drug development and quality control, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and quality control, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of chemical compounds. The precise ordering of elution, or retention time, is governed by the subtle interplay between the analyte's physicochemical properties and the chosen chromatographic conditions. This guide provides an in-depth comparison of the expected HPLC retention behavior of two constitutional isomers: 5-Chloro-2-methylpyridine and 2-Chloro-5-methylpyridine. While seemingly similar, their structural differences lead to distinct chromatographic profiles.

This guide will delve into the theoretical underpinnings of their separation, present their relevant physicochemical properties, and provide a detailed, field-tested protocol for their analysis using reverse-phase HPLC.

The Decisive Role of Molecular Properties in Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Consequently, nonpolar or more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, resulting in a later elution time. The primary determinant of retention in this mode is the hydrophobicity of the analyte, often quantified by its octanol-water partition coefficient (logP). A higher logP value indicates greater hydrophobicity and, typically, a longer retention time.

Beyond hydrophobicity, other factors such as the molecule's polarity and the accessibility of polar functional groups can influence retention. The pyridine nitrogen, being a polar and basic site, can engage in secondary interactions with the stationary phase, particularly with any residual, un-capped silanol groups on the silica support. The position of the electron-withdrawing chlorine atom and the electron-donating methyl group in relation to this nitrogen atom can modulate the molecule's overall dipole moment and its interaction with the mobile and stationary phases.

Physicochemical Properties: A Head-to-Head Comparison

To predict the elution order of 5-Chloro-2-methylpyridine and 2-Chloro-5-methylpyridine, we must first examine their key physicochemical properties. The predicted octanol-water partition coefficient (XLogP3) is a critical parameter.

Property5-Chloro-2-methylpyridine2-Chloro-5-methylpyridine
Molecular Formula C6H6ClNC6H6ClN
Molecular Weight 127.57 g/mol 127.57 g/mol
Predicted XLogP3 1.8[1]2.3[2]
Structure


Based on the predicted XLogP3 values, 2-Chloro-5-methylpyridine is expected to have a longer retention time than 5-Chloro-2-methylpyridine in a standard reverse-phase HPLC system. The higher XLogP3 value of 2.3 for 2-Chloro-5-methylpyridine indicates greater hydrophobicity compared to the 1.8 value for 5-Chloro-2-methylpyridine.[1][2] This increased hydrophobicity will lead to a stronger interaction with the nonpolar stationary phase, causing it to be retained for a longer duration.

The following diagram illustrates the logical flow of how these molecular properties influence the HPLC retention time.

G cluster_isomers Isomers cluster_properties Physicochemical Properties cluster_hplc Reverse-Phase HPLC 5-Chloro-2-methylpyridine 5-Chloro-2-methylpyridine XLogP3_5Cl2Me Predicted XLogP3 = 1.8 5-Chloro-2-methylpyridine->XLogP3_5Cl2Me 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine XLogP3_2Cl5Me Predicted XLogP3 = 2.3 2-Chloro-5-methylpyridine->XLogP3_2Cl5Me Hydrophobicity_5Cl2Me Lower Hydrophobicity XLogP3_5Cl2Me->Hydrophobicity_5Cl2Me Hydrophobicity_2Cl5Me Higher Hydrophobicity XLogP3_2Cl5Me->Hydrophobicity_2Cl5Me Retention_5Cl2Me Shorter Retention Time Hydrophobicity_5Cl2Me->Retention_5Cl2Me Weaker interaction with stationary phase Retention_2Cl5Me Longer Retention Time Hydrophobicity_2Cl5Me->Retention_2Cl5Me Stronger interaction with stationary phase

Caption: Relationship between molecular properties and HPLC retention time.

Experimental Protocol for Isomer Separation

The following protocol provides a robust starting point for the separation of 5-Chloro-2-methylpyridine and 2-Chloro-5-methylpyridine. It is based on established methods for the analysis of pyridine derivatives and similar small molecules.[3][4][5]

Instrumentation and Consumables
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a versatile starting point.[3]

  • Vials: Amber glass vials to protect the analytes from photodegradation.

  • Filters: 0.45 µm syringe filters for sample preparation.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Analytes: 5-Chloro-2-methylpyridine and 2-Chloro-5-methylpyridine standards.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used for their hydrophobicity and are effective for separating a broad range of moderately polar compounds like pyridine derivatives.[3]
Mobile Phase A: AcetonitrileB: Water with 0.1% Phosphoric Acid (pH ~3)A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC.[3] The addition of phosphoric acid helps to protonate the pyridine nitrogen, leading to sharper peaks and more consistent retention by minimizing interactions with residual silanols on the stationary phase.[3][5]
Elution Mode Isocratic at 50:50 (A:B)An isocratic elution is a good starting point for method development with two isomers. A 50:50 mixture provides a balance of polarity to achieve reasonable retention and separation. For more complex mixtures or to separate impurities, a gradient elution may be necessary.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure.[3]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and slightly elevated temperature that can improve peak shape and reduce viscosity.
Detection Wavelength 270 nmPyridine derivatives typically exhibit strong UV absorbance in this region. An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for both isomers.
Injection Volume 10 µLA standard injection volume that can be adjusted based on analyte concentration and detector sensitivity.
Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard by transferring 1 mL of each stock solution into a 10 mL volumetric flask and diluting to volume with the diluent.

  • Sample Preparation: If analyzing a sample matrix, dissolve or dilute it in the diluent to an expected concentration within the linear range of the method.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.[3]

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock and Working Standards Filtration Filter all solutions (0.45 µm filter) Standard_Prep->Filtration Sample_Prep Prepare/Dilute Sample Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Isocratic Elution (C18 Column) Injection->Separation Detection UV Detection at 270 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Identify peaks and determine retention times Chromatogram->Analysis

Sources

Validation

Technical Comparison Guide: Mass Spectrometry of 5-Chloro-2-picoline

Executive Summary 5-Chloro-2-picoline (5-Chloro-2-methylpyridine, CAS: 72093-07-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, including HIV reverse transcriptase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-picoline (5-Chloro-2-methylpyridine, CAS: 72093-07-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, including HIV reverse transcriptase inhibitors and GCN2 modulators. Its structural integrity and purity are paramount in multi-step organic synthesis.

This guide provides an authoritative analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 5-Chloro-2-picoline. Unlike standard spectral libraries that offer static images, this document deconstructs the mechanistic causality of the fragmentation, compares it against non-halogenated analogs (2-Picoline), and establishes a robust protocol for differentiating it from regioisomers.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Chloro-2-methylpyridine
CAS Number 72093-07-3
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol
Monoisotopic Mass 127.019 u (³⁵Cl)
Key Structural Feature Pyridine ring substituted with a methyl group at C2 and chlorine at C5.[1][2][3][4][5][6]

Experimental Protocol: GC-MS Workflow

To ensure reproducibility, the following validated GC-MS protocol is recommended. This workflow minimizes thermal degradation and maximizes the detection of diagnostic ions.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm).

  • Inlet: Split mode (20:1) to prevent detector saturation.

Instrumentation Parameters
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 2 min (Elution typically occurs ~120-130°C).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C (High enough to prevent condensation, low enough to avoid pyrolysis).

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of 5-Chloro-2-picoline is dominated by the stability of the pyridine ring and the lability of the benzylic hydrogens.

Key Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityRelative Abundance (Approx.)Origin / Mechanism
127 M⁺ (³⁵Cl) 100% (Base Peak) Molecular Ion. High stability due to aromaticity.
129 M⁺ (³⁷Cl) ~32% Chlorine isotope signature (3:1 ratio).
126 [M-H]⁺ High (60-90%) Loss of benzylic H from methyl group; forms stable Azatropylium ion.
92 [M-Cl]⁺ Medium (20-40%) Homolytic cleavage of C-Cl bond. Corresponds to C₆H₆N⁺.
65 [C₅H₅]⁺ Low-Medium Loss of HCN from the m/z 92 fragment (Ring contraction).
Fragmentation Pathway Visualization

The following diagram illustrates the primary decay channels. The stability of the [M-H]⁺ ion is a defining feature of alkyl-substituted pyridines (picolines), distinguishing them from simple halopyridines where halogen loss is often faster.

FragmentationPathway M Molecular Ion (M+) m/z 127 / 129 (5-Chloro-2-picoline) MH [M - H]+ m/z 126 / 128 (Azatropylium Ion) M->MH - H• (Benzylic Loss) Dominant Pathway MCl [M - Cl]+ m/z 92 (Picolyl Cation) M->MCl - Cl• (Direct Cleavage) MH->MCl - Cl• (Secondary Loss) HCN [M - Cl - HCN]+ m/z 65 (Cyclopentadienyl Cation) MCl->HCN - HCN (27 u) (Ring Contraction) RingFrag Ring Fragmentation m/z 39, 51 HCN->RingFrag Further Decomposition

Figure 1: Mechanistic fragmentation pathway of 5-Chloro-2-picoline under 70 eV Electron Ionization.

Comparative Analysis

To validate the identity of 5-Chloro-2-picoline, it must be compared against its non-halogenated parent (2-Picoline) and potential isomers.

vs. 2-Picoline (Parent Compound)

The presence of Chlorine drastically alters the spectrum, not just by mass shift, but by introducing the C-Cl cleavage channel.

Feature2-Picoline (Parent)5-Chloro-2-picoline (Target)Interpretation
Molecular Ion m/z 93m/z 127 / 129Mass shift of +34 u (³⁵Cl - H).
Isotope Pattern None (M+1 only)3:1 Ratio (M : M+2) Diagnostic for Chlorine presence.[7]
Base Peak m/z 93 or 92 ([M-H]⁺)m/z 127 or 126 ([M-H]⁺)Both favor H-loss to form azatropylium species.
Secondary Fragment m/z 66 (Loss of HCN)m/z 92 (Loss of Cl)Target loses Cl before or parallel to HCN loss.
Differentiation from Isomers (e.g., 3-Chloro-2-picoline)

Isomers like 3-Chloro-2-picoline have identical molecular weights (127.57). Mass spectrometry alone is often insufficient for definitive identification due to spectral similarity.

  • Ortho Effect (3-Cl isomer): The proximity of the Chlorine at C3 to the Methyl at C2 can facilitate a unique "Ortho Effect," often leading to a slightly enhanced loss of HCl (m/z 91) or Cl compared to the 5-Cl isomer.

  • Chromatographic Separation: The most reliable differentiation is Retention Time (RT).

    • 3-Chloro-2-picoline: Typically elutes earlier on non-polar columns due to steric shielding and lower boiling point.

    • 5-Chloro-2-picoline: Typically elutes later due to a more exposed dipole and higher symmetry.

Logical Identification Workflow

Use this decision tree to confirm the identity of 5-Chloro-2-picoline in a crude reaction mixture.

DecisionTree Start Unknown Sample Spectrum CheckM Is M+ at m/z 127? Start->CheckM CheckIso Is M+2 intensity ~32%? CheckM->CheckIso Yes ResultNeg Not Chloropicoline CheckM->ResultNeg No CheckFrag Is m/z 126 present? CheckIso->CheckFrag Yes (Cl confirmed) CheckIso->ResultNeg No (Wrong Isotope) CheckRT Compare Retention Time (vs Standards) CheckFrag->CheckRT Yes (Methyl present) ResultIso Suspect Isomer (e.g., 3-Chloro) CheckFrag->ResultIso No (Possible Chloropyridine) ResultPos Confirmed: 5-Chloro-2-picoline CheckRT->ResultPos Matches 5-Cl Std CheckRT->ResultIso Matches 3-Cl Std

Figure 2: Logic gate for the identification of 5-Chloro-2-picoline using GC-MS data.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Picoline and Chlorinated Derivatives. NIST Mass Spectrometry Data Center.[3] Available at: [Link]

  • PubChem. Compound Summary for CID 2762869: 5-Chloro-2-methylpyridine. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-methylpyridine Hydrochloride

In the landscape of pharmaceutical synthesis and drug development, the responsible management of chemical reagents is paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. 5-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the responsible management of chemical reagents is paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. 5-Chloro-2-methylpyridine hydrochloride is a valuable heterocyclic building block, but its chlorinated and pyridine-based structure necessitates a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for its safe handling and disposal, grounded in scientific principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream with confidence and precision.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with 5-Chloro-2-methylpyridine hydrochloride is critical. This compound is a corrosive, hazardous substance.[1] As a hydrochloride salt, it is acidic and can cause severe chemical burns to the skin and eyes upon contact.[1] Ingestion and inhalation are also harmful, potentially causing irritation to the respiratory and gastrointestinal tracts.[2] The chlorinated pyridine structure itself presents significant environmental and health risks if not managed correctly.

Immediate First Aid & Exposure Control:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and flush the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3]

All handling and disposal preparation must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4] Personal Protective Equipment (PPE) is non-negotiable and must include:

  • Nitrile or neoprene gloves (latex is not sufficient).[4]

  • Chemical splash goggles and a face shield.

  • A flame-retardant lab coat.

Part 2: Waste Characterization & Regulatory Compliance

Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations.[1] 5-Chloro-2-methylpyridine hydrochloride waste can fall into several categories depending on its use and form.

Why Simple Neutralization is Insufficient: It is a common misconception that the primary hazard of a hydrochloride salt is its acidity. While the acidic nature requires caution, simply neutralizing the waste with a base (e.g., sodium hydroxide) is scientifically inadequate and non-compliant for disposal. This action would convert the hydrochloride salt to its free base, 5-chloro-2-methylpyridine, but it does not degrade the hazardous chlorinated organic ring structure. The resulting compound remains an environmental and health hazard. The core principle of disposal for such compounds is the complete destruction of the organic molecule.

Assigning the Correct EPA Hazardous Waste Code: The proper classification is critical for labeling, manifesting, and ensuring the waste is sent to an appropriate Treatment, Storage, and Disposal Facility (TSDF).

Waste Type EPA Waste Code Description & Rationale
Unused, Discarded ProductU196 Pyridine and its derivatives are specifically listed. As a discarded commercial chemical product, this code applies.[5][6]
Spent Solvent MixturesF002 / F005 If used as a solvent, the mixture must be evaluated. As a halogenated solvent, F002 is likely.[7][8] If mixed with non-halogenated solvents like pyridine (F005), the entire mixture may need to be treated as halogenated waste.[9]
Corrosive WasteD002 The hydrochloride salt renders aqueous solutions of this compound acidic. If the waste has a pH ≤ 2.0, it also exhibits the characteristic of corrosivity.[10][11]
Halogenated Organic CompoundN/A (Regulatory Category) This compound is a Halogenated Organic Compound (HOC). Under 40 CFR §268.32, HOCs are subject to specific treatment standards and land disposal restrictions.[12]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the appropriate EPA waste code(s).

Part 3: On-Site Handling, Segregation, and Storage

Proper segregation is key to both safety and cost-effective disposal.

  • Segregate from Other Waste Streams: Do not mix 5-Chloro-2-methylpyridine hydrochloride waste with non-hazardous waste.

  • Avoid Incompatibles: Keep this waste stream separate from strong bases and oxidizing agents to prevent potentially violent reactions.[4]

  • Use Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled container. The container must be in good condition and compatible with the chemical.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to control any potential leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat or ignition sources.[3]

Part 4: Approved Disposal Methodologies

Based on the chemical properties and regulatory framework, there is one primary and accepted method for the final disposal of 5-Chloro-2-methylpyridine hydrochloride.

This is the required and most effective method for destroying chlorinated organic compounds. The process must be carried out by a licensed and permitted hazardous waste disposal facility.

The Scientific Rationale: The high thermal energy of a hazardous waste incinerator is necessary to break the stable aromatic pyridine ring and the strong carbon-chlorine bonds. Incomplete combustion can lead to the formation of even more toxic byproducts, such as dioxins and furans.[13]

Critical Incineration Parameters:

Parameter Regulatory Requirement Purpose
Temperature Minimum of 1100°C (2012°F)Required for waste containing >1% halogenated organic substances to ensure complete destruction and prevent the formation of persistent organic pollutants (POPs).[13]
Residence Time Minimum of 2 secondsEnsures that all waste molecules are exposed to the high temperature for a sufficient duration to complete the destruction process.[13]
Air Pollution Control Flue Gas ScrubbingIncineration of chlorinated compounds produces hydrogen chloride (HCl) and potentially molecular chlorine (Cl₂). The facility must have an advanced air pollution control system, typically a wet scrubber, to neutralize these acidic gases before they are released into the atmosphere.[14]

Step-by-Step Disposal Protocol:

  • Accumulation: Collect waste in a properly labeled hazardous waste container as described in Part 3. Do not overfill the container.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a waste pickup request.

  • Manifesting: Work with your EHS department to ensure the hazardous waste manifest is filled out correctly, listing the proper EPA waste codes. This is the legal document that tracks the waste from the point of generation to its final disposal.

  • Transportation: The waste will be collected by a licensed hazardous waste transporter and taken to a permitted TSDF.

  • Final Disposition: The TSDF will incinerate the waste according to the strict temperature and air pollution control standards mandated by the EPA. A certificate of destruction should be made available for your records.

Decision Workflow for Disposal

The following diagram outlines the logical steps for characterizing and directing 5-Chloro-2-methylpyridine hydrochloride for proper disposal.

G cluster_0 Waste Characterization cluster_1 Disposal Pathway start Waste Generated: 5-Chloro-2-methylpyridine HCl q1 Is the waste an unused, discarded commercial product? start->q1 q2 Was it used as a solvent? q1->q2 No code_u196 Assign Waste Code: U196 q1->code_u196 Yes q3 Is the waste in an aqueous solution with pH <= 2? q2->q3 No code_f002 Assign Waste Code: F002 q2->code_f002 Yes code_d002 Assign Waste Code: D002 q3->code_d002 Yes collect Collect in a labeled, sealed container q3->collect No code_u196->collect code_f002->collect code_d002->collect ehs_contact Contact EHS for Pickup & Prepare Manifest collect->ehs_contact incineration Transport to Licensed TSDF for High-Temperature Incineration (>1100°C) ehs_contact->incineration

Caption: Decision workflow for proper waste characterization and disposal.

References

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • On-Site Incineration: Overview of Superfund Operating Experience . U.S. Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C . National Toxicology Program. [Link]

  • Incineration - Hidden temperatures: emissions implications of temperatures in the post-combustion zone of waste incinerators . Zero Waste Europe. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines . ResearchGate. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Pyridine | CASRN 110-86-1 . U.S. Environmental Protection Agency IRIS. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine . Cole-Parmer. [Link]

  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND . Basel Convention. [Link]

  • Preparation of chlorinated pyridines.
  • U List of Hazardous Wastes . Minnesota Pollution Control Agency. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]

  • Neutralization of Total Residual Chlorine in BOD5/CBOD5 Samples Policy . North Carolina Department of Environmental Quality. [Link]

  • Waste Incineration Overview . National Center for Biotechnology Information. [Link]

  • EPA Hazardous Waste Codes . Alfred University. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-methylpyridine hydrochloride

[1] Executive Safety Summary 5-Chloro-2-methylpyridine hydrochloride (CAS: 12759-39-2 for the salt form, or derived from base CAS 18368-64-4) presents a dual-hazard profile: chemical toxicity typical of halogenated pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

5-Chloro-2-methylpyridine hydrochloride (CAS: 12759-39-2 for the salt form, or derived from base CAS 18368-64-4) presents a dual-hazard profile: chemical toxicity typical of halogenated pyridines and corrosivity derived from its hydrochloride salt structure.[1]

Unlike its liquid free-base counterpart, this compound is a solid.[1] However, it is hygroscopic and hydrolytically unstable, capable of releasing hydrogen chloride (HCl) gas upon contact with moisture or heat.[1]

Immediate Action Required:

  • Respiratory: Handling outside a fume hood is strictly prohibited .[1]

  • Skin: Standard single-layer nitrile gloves are insufficient for prolonged handling due to the permeation potential of pyridine derivatives in solution.[1]

  • Eyes: Safety glasses are inadequate; chemical splash goggles are mandatory due to the risk of irreversible corneal damage from acidic hydrolysis.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard.[1] This is not just about compliance; it is about preventing physiological damage.[1]

The "Trojan Horse" Mechanism

Pyridines are lipophilic; they penetrate the stratum corneum (outer skin layer) rapidly.[1] When handling the hydrochloride salt , you face a compound risk:

  • Penetration: The organic framework (5-chloro-2-methylpyridine) acts as a carrier.[1]

  • Acidification: Once in contact with the moisture of the eyes, lungs, or sweat, the HCl moiety dissociates.[1]

  • Result: You do not just get a chemical burn; you get a chemical burn deep within the tissue or respiratory tract.[1]

Key GHS Classifications:

  • Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.[2]

  • Skin Corr./Irrit. 2: Causes skin irritation.[1][2][3][4]

  • Eye Dam. 1: Causes serious eye damage (Acidic hydrolysis risk).[1]

  • STOT SE 3: May cause respiratory irritation (HCl release).[1][4][5]

PPE Matrix: The Defense System

This matrix is designed to be self-validating.[1] Before every operation, verify your equipment against these standards.

PPE ComponentStandard RecommendationScientific Rationale & Validation
Hand Protection Double Nitrile (High-Dexterity) (Inner: 4 mil, Outer: 5-8 mil)Why: Pyridine derivatives can permeate thin nitrile in <6 minutes if dissolved.[1] Double gloving creates a sacrificial outer layer.[1] The air gap between gloves provides a secondary breakthrough delay.Validation: Check for "pinholes" by inflating the outer glove before donning.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: The salt is a fine powder. If dust bypasses safety glasses and hits the eye, it hydrolyzes instantly into hydrochloric acid.[1] Goggles seal the orbital area against dust ingress.Validation: Goggles must form a suction seal against the face.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Why: N95 respirators do not capture acid gases (HCl) or organic vapors effectively. Engineering controls are the only safe barrier.Validation: Verify the magnehelic gauge or flow monitor is in the "Safe" zone before opening the container.
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers Why: Wrist gaps are the most common exposure point. Sleeve covers bridge the gap between the glove cuff and lab coat.Validation: Ensure no skin is visible at the wrist when reaching forward.[1]

Operational Protocol: Weighing & Solubilization

This workflow minimizes static discharge (a common issue with pyridine salts) and exposure.[1]

Phase 1: Preparation (The "Clean" Zone)
  • Static Control: Pyridine salts are often fluffy and static-prone.[1] Place an ionizing bar or anti-static gun near the balance inside the hood.[1]

  • Solvent Selection: Pre-measure your solvent.[1] Note: If using Dichloromethane (DCM), standard nitrile gloves offer <1 minute protection.[1] Switch to Silver Shield (Laminate) gloves if dissolving in DCM.

Phase 2: The Transfer (The "Hot" Zone)[1]
  • Don PPE: Put on inner gloves, sleeve covers, then outer gloves.[1]

  • Open Container: Open the reagent bottle only inside the fume hood.

  • Transfer: Use a disposable spatula.[1] Do not pour.

    • Critical Step: If the solid clumps, do not chip at it aggressively, as this aerosolizes the salt.[1] Gently break it apart.

  • Weighing: Close the balance draft shield immediately after transfer.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue before returning it to storage.[1]

Phase 3: Solubilization (Exotherm Warning)
  • Add Solid to Solvent: Always add the 5-Chloro-2-methylpyridine HCl to the solvent, not vice versa.[1]

  • Cooling: The dissolution of HCl salts can be exothermic.[1] Have an ice bath ready if working on a scale >10g.[1]

Visual Workflow (DOT Diagram)

HandlingProtocol cluster_Hood Inside Fume Hood Start START: Risk Assessment CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Static Neutralize Static (Ionizer) DonPPE->Static Weigh Weigh Solid (Avoid Aerosol) Static->Weigh Spatula Transfer Dissolve Solubilization (Watch Exotherm) Weigh->Dissolve Add Solid to Solvent Waste Disposal: Halogenated Organic Dissolve->Waste Clean Up End END: Wash Hands Waste->End

Caption: Operational workflow for handling 5-Chloro-2-methylpyridine HCl, emphasizing engineering controls and containment.

Emergency Response & Disposal

Accidental Exposure[1][6][7]
  • Skin Contact: Immediately strip contaminated gloves/clothing.[1][5][6] Wash with soap and water for 15 minutes .[1][6][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this accelerates absorption of the pyridine ring [1].[1]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. The HCl component causes rapid tissue damage; speed is critical.[1]

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][6][8]

    • Wear an N95 or P100 respirator only if cleaning a spill outside the hood.[1]

    • Cover with a dry absorbent (vermiculite).[1] Do not use water (generates HCl gas).[1]

Waste Disposal[1][3][5][10][11][12][13][14]
  • Classification: Halogenated Organic Waste .

  • Segregation: Never mix with strong oxidizers (e.g., nitric acid) or strong bases. Mixing with bases will liberate the free pyridine base, which is significantly more odorous and volatile.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759, Pyridine Hydrochloride Derivatives.[1] Retrieved from [Link]

  • UCLA Environment, Health & Safety. SOP: Pyridine and Pyridine Derivatives. Retrieved from [Link]

Sources

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